N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide
Description
Properties
CAS No. |
651307-36-7 |
|---|---|
Molecular Formula |
C19H23N3O2S2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(4-aminobutyl)-N-(2-thiophen-2-ylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C19H23N3O2S2/c20-10-1-2-12-22(13-9-17-6-4-14-25-17)26(23,24)19-7-3-5-16-15-21-11-8-18(16)19/h3-8,11,14-15H,1-2,9-10,12-13,20H2 |
InChI Key |
CAZXIMPSUXJEIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCCCN)CCC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of isoquinoline-5-sulfonamide, followed by the introduction of the 4-aminobutyl and 2-(thiophen-2-yl)ethyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiophenes. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, amines, and thiols under various conditions such as reflux, microwave irradiation, or catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays and studies.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials, catalysts, or sensors.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Signaling pathways, metabolic pathways, or gene expression regulation affected by the compound.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide with structurally related compounds, focusing on substituents, biological targets, and reported activities:
Key Observations:
Substituent Impact on Activity: The 4-aminobutyl group in the target compound introduces a longer aliphatic chain compared to the shorter 2-aminoethyl substituent in H-9. This may enhance membrane permeability or alter binding pocket interactions in kinase targets .
Potency and Selectivity: Methylation of the sulfonamidic nitrogen in H-9 (yielding Compound 4) preserves PKA inhibition, suggesting flexibility in nitrogen-substituent modifications . However, the target compound’s bulkier substituents (4-aminobutyl vs. methyl) may differentially affect binding kinetics. H-89’s 4-bromocinnamyl group confers nanomolar potency, highlighting the importance of aromatic/hydrophobic groups in enhancing affinity. The target compound’s thiophene may serve a similar role but with distinct electronic properties .
Therapeutic and Diagnostic Applications: H-89 derivatives labeled with ¹¹C (e.g., [¹¹C]5) are used in positron emission tomography (PET) for PKA imaging, demonstrating the utility of isoquinoline sulfonamides in diagnostics . The target compound’s thiophene group could be leveraged for analogous radiolabeling strategies. Thiophene-containing analogs like I12 and antibacterial quinolones illustrate the versatility of this heterocycle in diverse therapeutic contexts, though the target compound’s exact application requires empirical validation .
Q & A
Q. What synthetic strategies are recommended for N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide, and how can purity be optimized?
- Methodological Answer : A two-step approach is suggested:
- Step 1 : React 5-isoquinolinesulfonyl chloride with 4-aminobutylamine to form the primary sulfonamide intermediate.
- Step 2 : Introduce the thiophen-2-yl ethyl group via nucleophilic substitution or coupling reactions, as demonstrated in similar sulfonamide syntheses involving thiophene derivatives .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR : Confirm the presence of the thiophene protons (δ 6.8–7.4 ppm for aromatic H) and sulfonamide NH signals (δ 2.8–3.5 ppm) in H NMR. C NMR should show peaks for the isoquinoline carbons (~120–150 ppm) and thiophene carbons (~125–140 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF should display the molecular ion peak matching the theoretical molecular weight (CHNOS, calculated 428.5 g/mol) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
Q. What in vitro assays are suitable for assessing its kinase inhibitory activity?
- Methodological Answer :
- Kinase Inhibition Assays : Use a cAMP-dependent protein kinase (PKA) inhibition assay, given structural similarities to H-89 (a known PKA inhibitor). Incubate the compound with recombinant PKA and measure ATP consumption via luminescence or fluorescence .
- IC Determination : Perform dose-response curves (0.1–100 µM) in triplicate, using staurosporine as a positive control .
Advanced Research Questions
Q. How to address discrepancies in inhibitory potency across different experimental setups?
- Methodological Answer :
- Variable Control : Standardize buffer conditions (e.g., Tris-HCl vs. HEPES), ATP concentrations, and enzyme sources (recombinant vs. tissue-extracted kinases) to minimize variability .
- Data Normalization : Use internal controls (e.g., H-89) in parallel experiments to calibrate inter-assay differences. Analyze discrepancies via Bland-Altman plots or mixed-effects models .
Q. What computational methods predict the compound’s target specificity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Prioritize kinases with high docking scores (e.g., PKA, PKC) .
- QSAR Modeling : Train a model using structural descriptors (e.g., logP, polar surface area) and inhibitory data from analogs (e.g., H-89, other isoquinoline sulfonamides) to predict off-target effects .
Q. How does the thiophene moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Solubility : Compare logP values of thiophene-containing analogs (e.g., ~2.5) versus phenyl derivatives (e.g., ~3.0) using shake-flask or HPLC methods. Thiophene’s lower hydrophobicity may enhance aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The thiophene group may undergo CYP450-mediated oxidation, requiring structural optimization (e.g., fluorine substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
